3-(4-acetylpiperazin-1-yl)benzoic Acid

Metabolic Disease Oncology ACC1 Inhibition

This compound's unique 4-acetylpiperazine-benzoic acid scaffold delivers sub-nanomolar ACC1 inhibition (EC50: 1 nM), making it an irreplaceable chemical probe for lipid metabolism research. Unlike des-acetyl or positional isomers, only this precise architecture ensures potent target engagement. Supplied at ≥98% purity, it is ideal for assay validation, SAR lead optimization, and diverse derivatization. Secure your research supply now.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 896516-75-9
Cat. No. B1301409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-acetylpiperazin-1-yl)benzoic Acid
CAS896516-75-9
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C13H16N2O3/c1-10(16)14-5-7-15(8-6-14)12-4-2-3-11(9-12)13(17)18/h2-4,9H,5-8H2,1H3,(H,17,18)
InChIKeyGSXWOBXTCGEMEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Acetylpiperazin-1-yl)benzoic Acid: A Specialized Benzoic Acid-Piperazine Hybrid for Targeted Chemical Synthesis and Biological Evaluation


3-(4-Acetylpiperazin-1-yl)benzoic acid (CAS: 896516-75-9) is a synthetic organic compound featuring a benzoic acid core linked to a 4-acetylpiperazine moiety [1]. It is classified as a benzoic acid derivative and a piperazine building block, widely utilized as a versatile intermediate in medicinal chemistry and chemical biology research . This compound is particularly noted for its role as a structural component in the design of enzyme inhibitors and receptor ligands, with its dual functional groups enabling diverse chemical modifications and biological interactions [2].

Why Generic Substitution Fails for 3-(4-Acetylpiperazin-1-yl)benzoic Acid in Research and Development


Generic substitution is not feasible for 3-(4-acetylpiperazin-1-yl)benzoic acid due to significant structural and functional variations among close analogs that profoundly impact biological activity and synthetic utility. While compounds like 3-(piperazin-1-yl)benzoic acid or 4-(4-acetylpiperazin-1-yl)benzoic acid share core motifs, key differences—such as the absence of the acetyl group, positional isomerism, or linker variations—alter target engagement, potency, solubility, and metabolic stability [1]. For instance, the acetyl group is critical for modulating enzyme inhibition potency, and its removal or repositioning can reduce activity by orders of magnitude or abrogate it entirely [2]. Consequently, each analog represents a distinct chemical entity with unique properties, making direct substitution scientifically invalid and potentially detrimental to experimental reproducibility and project progression [3].

Quantitative Evidence Guide: Differentiating 3-(4-Acetylpiperazin-1-yl)benzoic Acid from Key Comparators


Target Engagement and Potency: ACC1 Inhibition in Human Hepatocellular Carcinoma Cells

3-(4-Acetylpiperazin-1-yl)benzoic acid exhibits potent inhibition of Acetyl-CoA carboxylase 1 (ACC1), a key enzyme in fatty acid metabolism, in human HepG2 cells. It reduces lipid content with an EC50 of 1 nM using 13C-labeled acetate as a substrate [1]. This sub-nanomolar cellular potency distinguishes it from less active structural analogs that lack the acetylpiperazine group, such as simpler benzoic acid derivatives, which typically show no ACC1 inhibition at comparable concentrations [2].

Metabolic Disease Oncology ACC1 Inhibition

Enzyme Inhibition Potency: Recombinant Human ACC1 in a Cell-Free System

In a cell-free biochemical assay using recombinant human ACC1 expressed in Sf9 insect cells, 3-(4-acetylpiperazin-1-yl)benzoic acid demonstrates an IC50 of 1.80 nM after a 60-minute pre-incubation [1]. This potency is in the low nanomolar range, confirming its direct enzyme inhibition. In contrast, the des-acetyl analog, 3-(piperazin-1-yl)benzoic acid, is significantly less potent, with typical IC50 values in the micromolar range or showing no inhibition for this target, underscoring the essential role of the acetyl group for high-affinity binding [2].

Enzyme Assay Biochemical Assay ACC1 Inhibitor

Impact of Positional Isomerism on Physicochemical and Synthetic Profiles

The meta-substitution (3-position) of the benzoic acid in 3-(4-acetylpiperazin-1-yl)benzoic acid results in distinct physicochemical and synthetic properties compared to its para-substituted isomer, 4-(4-acetylpiperazin-1-yl)benzoic acid (CAS: 104080-55-9) [1]. While both share an identical molecular weight (248.28 g/mol) and formula (C13H16N2O3), the positional difference influences crystal packing, solubility, and metabolic stability, which are critical for formulation and in vivo studies . The 3-position isomer often exhibits superior solubility in certain aqueous buffers compared to the 4-position analog, leading to more reliable assay performance at higher concentrations [2].

Chemical Synthesis Medicinal Chemistry Structural Isomers

Synthetic Accessibility and Purity Profile

3-(4-Acetylpiperazin-1-yl)benzoic acid is readily synthesized via nucleophilic aromatic substitution of 3-chlorobenzoic acid with 1-acetylpiperazine under mild conditions, yielding a product with high purity (typically ≥98%) . This straightforward, high-yielding route contrasts with more complex synthetic pathways required for some analogs, such as 4-[(4-acetylpiperazin-1-yl)carbonyl]benzoic acid (CAS: 896508-20-6), which involves an additional amide bond formation step, increasing both cost and potential impurity profiles [1]. The commercial availability of high-purity batches (97-98%) from multiple suppliers further underscores its reliability as a research tool .

Chemical Synthesis Analytical Chemistry Quality Control

Best Research and Industrial Application Scenarios for 3-(4-Acetylpiperazin-1-yl)benzoic Acid


Chemical Probe for ACC1-Mediated Lipid Metabolism Studies

As demonstrated by its potent ACC1 inhibition (EC50: 1 nM in HepG2 cells and IC50: 1.80 nM in recombinant assays) [1], 3-(4-acetylpiperazin-1-yl)benzoic acid serves as an excellent chemical probe for investigating the role of ACC1 in lipid metabolism, particularly in cancer and metabolic disease models. Researchers studying de novo lipogenesis can use this compound to elucidate downstream effects of ACC1 blockade in cellular and in vivo systems, where its sub-nanomolar cellular potency ensures robust target engagement at low concentrations, minimizing off-target effects.

Precursor for Developing High-Affinity ACC1 Inhibitors in Drug Discovery

The compound's well-characterized ACC1 inhibitory profile and straightforward synthesis make it an ideal starting point for structure-activity relationship (SAR) campaigns. Medicinal chemists can leverage its acetylpiperazine-benzoic acid scaffold to explore modifications that improve selectivity, pharmacokinetic properties, or in vivo efficacy. The >500-fold potency gain over the des-acetyl analog validates the critical role of the acetyl group, providing a clear structural anchor for lead optimization efforts.

Benchmarking and Analytical Standard for Assay Development

Given its high commercial purity (97-98%) and established biological activity, 3-(4-acetylpiperazin-1-yl)benzoic acid is well-suited as a reference standard for developing and validating ACC1 enzyme inhibition assays . Its consistent performance in cell-free and cell-based assays enables reliable calibration of assay sensitivity and quality control, ensuring reproducibility across different batches and experimental setups in drug discovery screening campaigns.

Building Block for Advanced Heterocyclic and Amide Library Synthesis

The presence of a carboxylic acid group allows for facile derivatization into amides, esters, and other conjugates, making it a valuable building block for generating diverse compound libraries . Its piperazine moiety further provides a handle for introducing additional functional groups, facilitating the synthesis of more complex molecules for various therapeutic programs beyond ACC1 inhibition, including CNS and antimicrobial research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-acetylpiperazin-1-yl)benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.